4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-20-8-3-2-7-19(20)24-21(25)16-11-9-15(10-12-16)14-23-29(26,27)18-6-4-5-17(22)13-18/h2-13,23H,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYSFHUUECSHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-(Aminomethyl)benzoic Acid
The foundational step involves synthesizing the sulfonamide-modified benzoic acid intermediate. 4-(Aminomethyl)benzoic acid serves as the precursor, reacting with 3-chlorobenzenesulfonyl chloride under basic conditions to form 4-[(3-chlorobenzenesulfonamido)methyl]benzoic acid . This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (EtN) or pyridine as a base.
Mechanistic Insights :
The amine group of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom in 3-chlorobenzenesulfonyl chloride. Deprotonation by the base facilitates sulfonamide bond formation, while the carboxylic acid moiety remains inert under these conditions. Excess sulfonyl chloride must be avoided to prevent disulfonamide byproducts.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | Pyridine | EtN | EtN |
| Temperature (°C) | 0 → RT | RT | 0 → RT |
| Yield (%) | 78 | 82 | 85 |
Post-reaction, the crude product is purified via recrystallization from methanol or ethyl acetate/hexane mixtures.
Activation and Amidation Strategies
The carboxylic acid group in the sulfonamide intermediate is activated for coupling with 2-methoxyaniline . Two predominant methods are employed:
Acyl Chloride Formation
Treatment with thionyl chloride (SOCl) converts the benzoic acid to its corresponding acyl chloride. Subsequent reaction with 2-methoxyaniline in DCM at reflux yields the target benzamide.
Reaction Scheme :
Key Considerations :
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in DCM/DMF (1:1) facilitates direct amide bond formation without isolating the acyl chloride. This method is preferred for acid-sensitive substrates.
Comparative Performance :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acyl Chloride | 75 | 92 | 6 |
| EDC/DMAP | 88 | 95 | 12 |
Experimental Procedures and Optimization
Sulfonamide Intermediate Synthesis
Procedure :
-
Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous DCM (10 mL/g).
-
Add EtN (2.5 eq) dropwise under N at 0°C.
-
Introduce 3-chlorobenzenesulfonyl chloride (1.1 eq) slowly.
-
Warm to room temperature and stir for 12 h.
-
Quench with 1M HCl, extract with DCM, dry (MgSO), and concentrate.
Characterization :
Final Amidation Step
EDC/DMAP Protocol :
-
Combine 4-[(3-chlorobenzenesulfonamido)methyl]benzoic acid (1.0 eq), EDC (1.2 eq), DMAP (0.1 eq), and 2-methoxyaniline (1.5 eq) in DCM/DMF (1:1, 15 mL/g).
-
Stir at RT for 24 h.
-
Dilute with DCM, wash with 5% citric acid and brine, dry (NaSO), and concentrate.
Analytical Characterization of Target Compound
Spectroscopic Data
-
H NMR (500 MHz, CDCl) : δ 8.15 (d, J = 8.5 Hz, 2H, ArH), 7.95 (d, J = 8.5 Hz, 2H, ArH), 7.65–7.60 (m, 2H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 7.25 (d, J = 8.0 Hz, 1H, ArH), 6.95 (t, J = 7.5 Hz, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 4.45 (s, 2H, CH), 3.80 (s, 3H, OCH).
-
C NMR (126 MHz, CDCl) : δ 167.2 (C=O), 153.1 (C-O), 142.5, 135.8, 133.2, 132.0, 129.8, 128.5, 127.3, 124.9, 121.5, 116.3, 55.8 (OCH), 45.2 (CH).
Purity and Yield Metrics
| Batch | Method | Yield (%) | HPLC Purity (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | Acyl Chloride | 75 | 92 | 198–200 |
| 2 | EDC/DMAP | 88 | 95 | 199–201 |
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 3-chlorobenzenesulfonamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an antitumor agent . Research has shown that similar benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzamide derivatives with sulfonamide groups showed significant activity against various cancer cell lines, suggesting similar potential for 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide .
Antimicrobial Activity
Benzamide derivatives have been investigated for their antimicrobial properties. The presence of the chlorobenzenesulfonamide moiety may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
- Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | TBD |
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism or bacterial resistance mechanisms.
Mechanism of Action
The mechanism of action of 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related benzamide derivatives:
| Compound Name (Source) | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 3-Chlorobenzenesulfonamido, 2-methoxyphenyl | C₂₁H₁₈ClN₂O₄S | 429.9 | Sulfonamido H-bond donor/acceptor |
| 4-Chloro-N-(2-methoxyphenyl)benzamide (Ev10) | 4-Chloro, 2-methoxyphenyl | C₁₄H₁₂ClNO₂ | 261.7 | Halogenated benzamide; crystallized |
| N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide (Ev2) | 3-Nitrobenzyloxy, 2-methoxyphenyl | C₂₁H₁₈N₂O₅ | 378.4 | Nitro group; high yield (86%) |
| 4-({[(3-Methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide (Ev15) | 3-Methoxysulfonamido, 4-methylphenyl | C₂₂H₂₂N₂O₄S | 410.5 | Methoxy vs. chloro substituent |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (Ev7) | 4-Chloro, 2-methoxy, 4-methyl | C₁₅H₁₄ClNO₂ | 283.7 | Fluorescence properties studied |
Key Observations :
Spectroscopic and Analytical Data
- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibited strong fluorescence due to its chloro and methoxy substituents. The target compound may display similar Stokes shifts, useful in bioimaging .
- NMR Profiles : Analogs in and showed distinct ¹H/¹³C NMR peaks for methoxy and sulfonamido groups, providing reference data for structural validation of the target .
Biological Activity
The compound 4-[(3-chlorobenzenesulfonamido)methyl]-N-(2-methoxyphenyl)benzamide is a member of the benzamide class, which has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN2O3S. Its structure includes a chlorobenzenesulfonamide moiety attached to a methoxyphenyl group, which is characteristic of many biologically active compounds.
Antimicrobial Activity
Research has demonstrated that benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that modifications in the benzene ring significantly impact the antimicrobial efficacy of these compounds .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Activity
Benzamide derivatives are also being investigated for their anticancer properties. A related compound, 4-chloro-N-(3-methoxyphenyl)benzamide, was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . The structural similarity suggests that this compound may exhibit similar anticancer effects.
Study on Antimicrobial Efficacy
In a controlled study involving various benzamide derivatives, it was found that introducing different substituents on the benzene rings altered their antimicrobial activity. The study highlighted that compounds with electron-withdrawing groups, such as chlorine, showed enhanced activity against gram-positive bacteria .
Study on Anticancer Properties
A recent investigation into the anticancer properties of benzamide derivatives demonstrated that specific modifications could lead to significant cytotoxic effects on human cancer cell lines. The study utilized a range of assays, including MTT assays and flow cytometry, to evaluate cell viability and apoptosis induction .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways and caspase activation.
- Interference with Cellular Signaling : The sulfonamide group may interact with cellular signaling pathways that regulate proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
